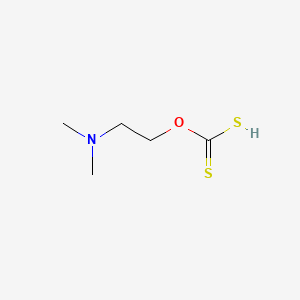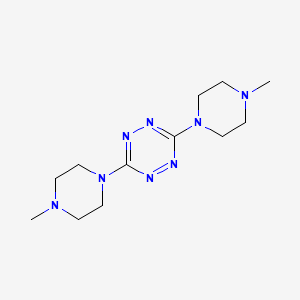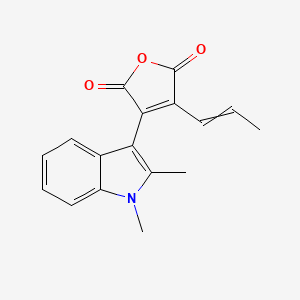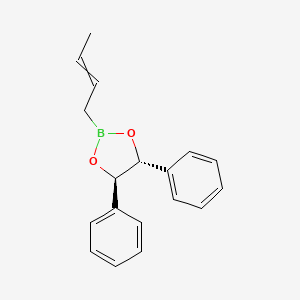
3-Oxo-2-(2-phenylhydrazinylidene)pentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-2-(2-phenylhydrazinylidene)pentanal is an organic compound with the molecular formula C11H12N2O2 It is known for its unique structure, which includes a phenylhydrazinylidene group attached to a pentanal backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-phenylhydrazinylidene)pentanal typically involves the reaction of 2-oxopentanal with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-oxopentanal and phenylhydrazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 2-oxopentanal is added to a solution of phenylhydrazine in the chosen solvent. The mixture is then heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration or extraction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may vary. Industrial synthesis often involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and automated processes.
化学反应分析
Types of Reactions
3-Oxo-2-(2-phenylhydrazinylidene)pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The phenylhydrazinylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
科学研究应用
3-Oxo-2-(2-phenylhydrazinylidene)pentanal has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Oxo-2-(2-phenylhydrazinylidene)pentanal involves its interaction with molecular targets and pathways. For example, it has been identified as an inhibitor of sortase A transpeptidase, an enzyme involved in the virulence of Gram-positive pathogens . The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of peptide bonds in bacterial cell walls.
相似化合物的比较
Similar Compounds
3-Oxo-2-(phenylhydrazono)butanoic acid: A related compound with similar structural features and biological activities.
2-(2-Phenylhydrazinylidene)alkanoic acids: A class of compounds with variations in the alkanoic acid chain length and substitutions on the phenyl ring.
Uniqueness
3-Oxo-2-(2-phenylhydrazinylidene)pentanal is unique due to its specific structure and reactivity. Its ability to inhibit sortase A transpeptidase sets it apart from other similar compounds, making it a valuable target for further research and development.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
(E)-1-hydroxy-2-phenyldiazenylpent-1-en-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(15)10(8-14)13-12-9-6-4-3-5-7-9/h3-8,14H,2H2,1H3/b10-8+,13-12? |
InChI 键 |
SXPYHUBCSOUTNG-VGJHYKQWSA-N |
手性 SMILES |
CCC(=O)/C(=C\O)/N=NC1=CC=CC=C1 |
规范 SMILES |
CCC(=O)C(=CO)N=NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)



![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)

![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)


